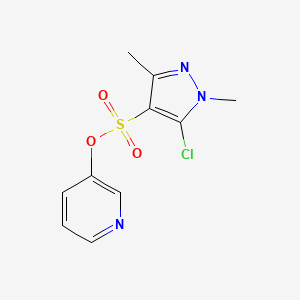
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonate group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate has diverse applications in scientific research:
作用机制
The mechanism of action of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist . The pathways involved include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
Uniqueness
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is unique due to its combined structural features of a pyrazole and pyridine ring, along with a sulfonate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not commonly found in similar compounds .
生物活性
Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of a pyrazole ring and a pyridine ring, along with a sulfonate group. This structural composition enhances its solubility and reactivity, which are crucial for its biological activity. The molecular formula is C10H10ClN3O3S with a molecular weight of approximately 287.72 g/mol .
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction effectively blocks substrate access, which is critical in various biochemical pathways. Notably, studies have indicated its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway .
Antimicrobial Activity
Research has shown that compounds similar to this compound display significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
Pyridin derivatives have been explored for their anticancer potential. In vitro studies have indicated that certain pyrazole-based compounds can induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance efficacy against specific cancer types .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound stands out among similar compounds due to its unique combination of structural features that enhance its biological activity. Compared to other pyrazole derivatives lacking the sulfonate group, this compound demonstrates improved solubility and reactivity profiles, making it more effective in biological assays .
属性
IUPAC Name |
pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-9(10(11)14(2)13-7)18(15,16)17-8-4-3-5-12-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGBIXDXIBXRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)OC2=CN=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














